4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid
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Overview
Description
4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-amine
- 4-Oxobut-2-enoic acid derivatives
- Thiadiazole-based compounds
Uniqueness
4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid is unique due to its combined structural features of the thiadiazole ring and the oxobutenoic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H10N4O3S, with a molecular weight of approximately 218.26 g/mol. The compound features a thiadiazole ring, which is known for contributing to various biological activities.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains. A study highlighted that certain derivatives demonstrated high inhibition rates against Gram-positive and Gram-negative bacteria, suggesting that the presence of the thiadiazole ring enhances antimicrobial efficacy .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound Name | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Thiadiazole A | E. coli | 20 |
Thiadiazole B | S. aureus | 25 |
Thiadiazole C | P. aeruginosa | 15 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Notably, compounds with a similar structure have exhibited cytotoxic effects against several cancer cell lines. For example, a derivative was tested against human breast adenocarcinoma (MCF-7) cells and showed significant inhibition of cell proliferation with an IC50 value of 0.28 μg/mL .
Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (μg/mL) |
---|---|---|
Compound A | MCF-7 | 0.28 |
Compound B | HCT116 | 3.29 |
Compound C | A549 | 0.52 |
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives are also noteworthy. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For instance, one study reported that a thiadiazole derivative significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various thiadiazole derivatives against multi-drug resistant strains of bacteria. The results demonstrated that some derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .
- Case Study on Anticancer Activity : Another investigation focused on the anticancer properties of a modified thiadiazole compound in vitro and in vivo. The study found that treatment with the compound led to reduced tumor size in xenograft models while exhibiting minimal toxicity to normal cells .
Properties
CAS No. |
92340-62-0 |
---|---|
Molecular Formula |
C7H7N3O3S |
Molecular Weight |
213.22 g/mol |
IUPAC Name |
(E)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H7N3O3S/c1-4-9-10-7(14-4)8-5(11)2-3-6(12)13/h2-3H,1H3,(H,12,13)(H,8,10,11)/b3-2+ |
InChI Key |
HFVBPZSRKLSUOJ-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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